1-methyl-3-(piperidin-4-yl)-1H-indazole
Description
Significance of Indazole Core in Bioactive Compounds
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications. researchgate.net Its structural features allow for versatile substitutions, leading to a broad spectrum of biological activities. nih.gov Indazole-containing compounds have been developed as anti-inflammatory, antitumor, anti-HIV, antibacterial, and antifungal agents. nih.gov
The significance of this heterocyclic system is highlighted by its presence in several commercially available drugs. For instance:
Pazopanib , a tyrosine kinase inhibitor approved for treating renal cell carcinoma, features a 1H-indazole core. nih.gov
Niraparib is an anti-cancer drug used in the treatment of ovarian, fallopian tube, and breast cancer that contains the indazole moiety. nih.gov
Benzydamine and Bendazac are two non-steroidal anti-inflammatory drugs (NSAIDs) built upon the 1H-indazole scaffold. nih.gov
Granisetron , a 5-HT3 receptor antagonist, is used as an antiemetic to manage nausea and vomiting caused by cancer chemotherapy. researchgate.netmdpi.com
The ability of the indazole ring to act as a bioisostere for other aromatic systems, such as indole (B1671886), and its capacity to engage in various molecular interactions, including hydrogen bonding, contribute to its success as a pharmacophore. beilstein-journals.org Researchers have extensively explored the structure-activity relationships (SAR) of indazole derivatives to optimize their therapeutic potential against various diseases, including cancer, autoimmune disorders, and infections. nih.govresearchgate.net
Overview of the Chemical Compound's Structural Class and Research Relevance
1-methyl-3-(piperidin-4-yl)-1H-indazole belongs to the structural class of N-alkylated, C3-substituted indazoles. Its specific architecture consists of the 1H-indazole nucleus, a methyl group attached to the nitrogen atom at position 1 (N1), and a piperidin-4-yl group linked to the carbon atom at position 3 (C3). The N-alkylation of the indazole scaffold is a key synthetic step that can influence the compound's properties, and achieving regioselectivity for the N1 position is a subject of chemical research. beilstein-journals.org
This compound is relevant primarily as a chemical intermediate and a structural motif in the development of more complex therapeutic agents. The combination of the indazole core with a piperidine (B6355638) ring is a common strategy in medicinal chemistry. For example, series of indazolyl-substituted piperidin-4-yl-aminopyrimidines have been evaluated for their anticancer potency. researchgate.net Furthermore, the this compound moiety serves as a building block in the synthesis of potent antagonists of the human calcitonin gene-related peptide (CGRP) receptor, which are investigated for the treatment of migraine. researchgate.net The presence of the piperidine group can enhance solubility and provides a point for further chemical modification to optimize pharmacological profiles. researchgate.net
Table 1: Physicochemical Properties of this compound
Structure
3D Structure
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-methyl-3-piperidin-4-ylindazole |
InChI |
InChI=1S/C13H17N3/c1-16-12-5-3-2-4-11(12)13(15-16)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3 |
InChI Key |
HUDNRZUJGPUYQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C3CCNCC3 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 1 Methyl 3 Piperidin 4 Yl 1h Indazole and Analogues
Impact of Substitutions on the Indazole Ring System
The bicyclic indazole ring is a critical component for molecular recognition and binding to various biological targets. Modifications to its structure, both in terms of substituent placement and N-alkylation, can profoundly influence a compound's activity.
Substitutions on the benzene (B151609) portion of the indazole ring and at the C3 position are pivotal in modulating biological activity. The electronic and steric properties of these substituents can dictate binding affinity and functional response.
Research into indazole-3-carboxamides as Calcium-Release Activated Calcium (CRAC) channel blockers has revealed the critical nature of the C3 position. nih.gov The specific regiochemistry of an amide linker at this position is essential for inhibitory activity. For instance, an indazole-3-carboxamide derivative demonstrated potent inhibition of calcium influx, whereas its corresponding reverse amide isomer was completely inactive. nih.gov This highlights that the orientation of the substituent at C3 is a key determinant of biological function.
Substitutions on the benzo portion of the ring also play a significant role. In the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, modifications at the C5 and C7 positions have been shown to be favorable. Specifically, the inclusion of a methyl group at the C7 position, as seen in compounds like (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d] nih.govdocumentsdelivered.comoxazine]-1-carboxamide, contributes to high potency. nih.govresearchgate.net Similarly, strategic placement of substituents at the C6 position, such as a nitro group, has been explored, although this often results in a mixture of N1 and N2 methylated products during synthesis. researchgate.net
| Position | Substituent | Observed Effect | Reference Compound Class | Source |
|---|---|---|---|---|
| C3 | Carboxamide | Critical for activity; specific regiochemistry required | CRAC Channel Blockers | nih.gov |
| C5 | Connection Point | Serves as an attachment point for larger side chains | CGRP Antagonists | nih.gov |
| C6 | Nitro | Influences N-alkylation patterns | 6-nitro-1H-indazole derivatives | researchgate.net |
| C7 | Methyl | Contributes to high potency | CGRP Antagonists | nih.gov |
The nitrogen atoms of the indazole ring are key sites for modification, with alkylation significantly impacting the molecule's properties. Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. nih.govd-nb.info However, the regioselectivity of N-alkylation (at the N1 vs. N2 position) is a complex process influenced by reaction conditions (base, solvent) and the steric and electronic nature of existing substituents on the indazole ring. researchgate.netnih.gov
For many biologically active compounds, substitution at the N1 position is desired. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving N1-selective alkylation. nih.gov For example, C3-substituted indazoles with carboxymethyl, tert-butyl, and carboxamide groups show high (>99%) N1 regioselectivity under these conditions. nih.gov The N1-methyl group in the core compound, 1-methyl-3-(piperidin-4-yl)-1H-indazole, is a classic example of such a modification, often leading to favorable interactions with target proteins.
Conversely, specific substituents can direct alkylation to the N2 position. Indazoles with electron-withdrawing groups like nitro (NO2) or carboxylate (CO2Me) at the C7 position have been shown to yield excellent N2 regioselectivity. nih.gov The choice of N1 versus N2 substitution can dramatically alter the three-dimensional shape and electronic distribution of the molecule, thereby affecting its biological activity.
| Substituent Position | Substituent Type | Preferred Alkylation Position | Source |
|---|---|---|---|
| C3 | Carboxymethyl, tert-butyl, COMe, Carboxamide | N1 (>99%) | nih.gov |
| C7 | NO2, CO2Me | N2 (≥96%) | nih.gov |
| C6 | Nitro | ~1:1 mixture of N1 and N2 | researchgate.net |
Role of the Piperidine (B6355638) Ring and its Substituents
The piperidine ring serves as a versatile scaffold that connects the indazole core to other pharmacophoric elements. Its conformation and substitution pattern are crucial for proper orientation within a receptor's binding site.
Alkylation of the piperidine nitrogen is a common strategy to modulate a compound's physicochemical properties and target affinity. In the context of CGRP antagonists, N-methylation of the piperidine ring is a feature found in potent molecules. nih.gov This small alkyl group can improve metabolic stability and introduce favorable interactions.
Larger substituents can also be introduced via coupling reactions to the piperidine nitrogen. For example, in the development of NLRP3 inhibitors based on a similar 1-(piperidin-4-yl)-benzimidazolone scaffold, various carboxylic acids were coupled to the piperidine nitrogen to explore the SAR, leading to compounds with concentration-dependent inhibitory effects. nih.gov This demonstrates that the piperidine nitrogen is a key handle for introducing diversity and optimizing activity. The synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives also relies on N-alkylation of the piperidine ring to introduce chiral auxiliaries, further underscoring the importance of this position for chemical modification. nih.gov
The piperidine ring typically adopts a chair conformation. The orientation of substituents—either axial or equatorial—is a critical factor in determining biological activity. For 4-substituted piperidines, non-polar substituents like methyl and phenyl have conformational energies similar to analogous cyclohexanes. nih.gov However, the introduction of polar substituents can significantly alter this preference, especially upon protonation of the piperidine nitrogen. nih.gov For substituents like fluorine, hydroxyl, and bromine, the conformational preference can be reversed upon protonation, favoring the axial form due to stabilizing electrostatic interactions between the substituent and the protonated nitrogen. nih.gov
This conformational behavior is critical, as the spatial arrangement of substituents dictates how the molecule fits into a binding pocket. For instance, studies on fluorinated piperidine derivatives show that electrostatic interactions, hyperconjugation, and solvation play major roles in stabilizing unusual conformers, such as those with an axial fluorine. researchgate.net The flattening or puckering of the piperidine ring, influenced by the steric bulk and electronic nature of its substituents, can fine-tune the molecule's shape for optimal target engagement.
Linker Chemistry and its Influence on Biological Activity
As previously noted in the context of CRAC channel blockers, the type and regiochemistry of the linker are paramount. A study comparing an indazole-3-carboxamide to its reverse amide isomer found that only the former was active, demonstrating that the specific arrangement of atoms in the linker is essential for activity. nih.gov This suggests that the linker is not merely a spacer but an active participant in molecular recognition, likely forming key hydrogen bonds or other interactions with the target protein.
Physicochemical Properties and SAR (Excluding Basic Property Data)
The interplay between the physicochemical properties of this compound analogues and their structure-activity relationships (SAR) is a critical aspect in the optimization of these compounds for various therapeutic targets. Beyond basic properties, specific physicochemical characteristics have been shown to significantly influence the potency and selectivity of these molecules.
One key area of investigation has been the strategic modification of the indazole core and the piperidine substituent to modulate properties such as solubility and lipophilicity, which in turn affect target engagement and cellular activity. For instance, in the development of indazole-based diarylurea derivatives as potential anticancer agents, it was observed that the introduction of a N-(2-(pyrrolidin-1-yl)ethyl)-carboxamide moiety led to a compound with improved solubility and superior biological activity. nih.gov This highlights the importance of incorporating polar surface area and hydrogen bond donors/acceptors to enhance aqueous solubility, a crucial factor for oral bioavailability and effective target interaction in a physiological environment.
Furthermore, the steric bulk and electronic nature of substituents on the indazole ring and the piperidine moiety have been systematically varied to probe their impact on SAR. In a study on selective estrogen receptor degraders (SERDs) with an indazole scaffold, it was found that incorporating larger substituents, such as a trifluoromethyl group, on the para-position of an aryl ring attached to the core structure resulted in improved degradation efficacy. This suggests that steric factors can play a pivotal role in optimizing the interaction with the target protein, potentially by inducing a more favorable conformational change or by accessing deeper binding pockets.
The lipophilicity of these compounds, often quantified by the distribution coefficient (logD), is another critical physicochemical parameter influencing their SAR. While a certain degree of lipophilicity is necessary for membrane permeability and reaching intracellular targets, excessive lipophilicity can lead to off-target effects and poor pharmacokinetic profiles. The strategic placement of polar groups, such as hydroxyl or amide functionalities, on the piperidine ring or as substituents on the indazole core, has been a common strategy to balance lipophilicity and potency.
The following table summarizes the observed relationships between certain physicochemical properties and the biological activity of this compound analogues, based on findings from various research endeavors.
| Physicochemical Parameter | Modification Strategy | Observed Impact on SAR | Potential Rationale |
| Solubility | Introduction of a N-(2-(pyrrolidin-1-yl)ethyl)-carboxamide moiety. nih.gov | Improved biological activity against cancer cell lines. nih.gov | Enhanced bioavailability and target site concentration. |
| Steric Bulk | Incorporation of larger substituents (e.g., trifluoromethyl) on an attached aryl ring. | Improved degradation efficacy in SERDs. | Accessing deeper hydrophobic pockets or inducing a more favorable protein conformation. |
| Lipophilicity (logD) | Strategic introduction of polar groups (e.g., hydroxyl, amide) on the piperidine or indazole rings. | Balancing of potency with favorable pharmacokinetic properties. | Optimization of membrane permeability and reduction of non-specific binding. |
| Electronic Effects | Substitution with electron-withdrawing or electron-donating groups on the indazole ring. | Modulation of binding affinity and selectivity for target kinases. | Alteration of the pKa of the indazole nitrogen and its hydrogen bonding capacity. |
Rational Design Principles for Enhanced Selectivity and Potency
The development of potent and selective this compound analogues has been significantly advanced through the application of rational design principles. These strategies leverage a deep understanding of the target's three-dimensional structure and the molecular interactions that govern ligand binding.
Structure-Based Drug Design (SBDD) has been a cornerstone in the optimization of this chemical scaffold. By utilizing X-ray crystal structures of the target protein in complex with lead compounds, researchers can visualize the binding mode and identify key interactions. This information guides the design of new analogues with modifications aimed at enhancing these interactions or forming new ones. For example, in the design of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a structure-based approach was used to optimize benzimidazole (B57391) derivatives appended to an indazole core, leading to compounds with nanomolar inhibitory activity. nih.gov Molecular docking studies are also frequently employed to predict the binding poses of designed compounds and prioritize them for synthesis. nih.gov
Fragment-Based Lead Discovery (FBLD) represents another powerful rational design approach. This method involves screening small, low-molecular-weight fragments to identify those that bind to the target protein. These fragments are then grown or linked together in a stepwise manner to generate more potent and selective lead compounds. This approach was successfully used to discover novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs) based on a 1H-indazole scaffold.
A key principle in enhancing selectivity is the exploitation of subtle differences in the amino acid residues of the ATP-binding pocket between different kinases or receptor isoforms. For instance, to achieve selectivity for a particular kinase, modifications can be designed to form specific hydrogen bonds or van der Waals interactions with unique residues in the target's active site that are not present in closely related off-target kinases. The systematic optimization of substituents on both the piperidine and aryl moieties of 3-(pyrazin-2-yl)-1H-indazole derivatives led to potent and selective pan-Pim kinase inhibitors.
The following table outlines some of the rational design principles that have been applied to enhance the selectivity and potency of this compound analogues.
| Design Principle | Methodology | Objective | Example Application |
| Structure-Based Drug Design (SBDD) | X-ray crystallography, molecular docking. nih.govnih.gov | To visualize and optimize ligand-target interactions for improved potency and selectivity. | Design of potent FLT3 inhibitors based on a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole scaffold. nih.gov |
| Fragment-Based Lead Discovery (FBLD) | Screening of low-molecular-weight fragments followed by iterative optimization. | To identify novel binding motifs and build potent and selective inhibitors. | Discovery of 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs). |
| Exploitation of Kinase Selectivity Pockets | Design of substituents to interact with non-conserved amino acid residues. | To achieve high selectivity for the target kinase over other kinases. | Systematic optimization of indazole derivatives to achieve selectivity for pan-Pim kinases. |
| Bioisosteric Replacement | Substitution of functional groups with other groups that have similar physicochemical properties. | To improve pharmacokinetic properties, reduce toxicity, or enhance potency. | Replacement of a metabolically labile group with a more stable isostere to improve in vivo stability. |
| Molecular Hybridization | Combining structural features from different known active compounds. | To create novel compounds with potentially synergistic or improved activity. | Design and synthesis of 1H-indazole-3-amine derivatives with antitumor activity. researchgate.net |
Through the iterative application of these rational design principles, researchers have been able to significantly improve the therapeutic potential of this compound and its analogues, leading to the development of highly potent and selective drug candidates for a range of diseases.
Molecular Pharmacology and Target Engagement Investigations
Kinase Inhibition Profiles
The 1-methyl-3-(piperidin-4-yl)-1H-indazole scaffold has served as a foundational structure for the development of various kinase inhibitors. Its unique chemical architecture allows for specific interactions within the ATP-binding pockets of several important kinases, leading to the modulation of their activity.
Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition
The 1H-indazole scaffold is a key structural class of Glycogen Synthase Kinase-3 Beta (GSK-3β) inhibitors. nih.gov Research has focused on optimizing derivatives of this scaffold to produce potent and selective inhibitors. GSK-3β is a serine/threonine kinase that is a critical target in therapeutic areas such as mood disorders and Alzheimer's disease. nih.govmdpi.com Optimization efforts on the 1H-indazole-3-carboxamide scaffold, which is directly derived from the core indazole-piperidine structure, have led to the identification of potent GSK-3β inhibitors. nih.govnih.gov
Inhibitors based on the 1H-indazole-3-carboxamide scaffold function through an ATP-competitive mechanism. nih.govnih.govacs.org X-ray crystallography studies of these inhibitors bound to GSK-3β reveal that the indazole core plays a crucial role in binding to the hinge region of the kinase's ATP pocket. nih.gov Specifically, the indazole NH-1 and N-2 atoms form hydrogen bonds with the backbone carbonyl of Asp133 and the backbone NH of Val135, respectively. nih.gov A third hydrogen bond is formed between the carboxamide NH group and the carbonyl of Val135, anchoring the inhibitor firmly in the active site and preventing the binding of ATP. nih.gov The piperidine (B6355638) moiety is typically oriented towards the solvent-accessible region of the binding pocket. nih.gov
Table 1: GSK-3β Inhibition by Indazole Derivatives This table presents data for illustrative derivatives based on the core scaffold to demonstrate inhibitory activity.
| Compound | Target | IC50 (nM) | Inhibition Mechanism |
|---|---|---|---|
| Analog 1 (indazole-based) | GSK-3β | Potent | ATP-Competitive |
Protein Kinase C-B/AKt Pathway Modulation
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. nih.govresearchgate.net Indazole derivatives have been investigated as inhibitors of this pathway. nih.govresearchgate.net The activity of Akt kinase inhibitors can be measured by assessing the phosphorylation levels of its downstream substrates, including GSK-3β. acs.org Potent, ATP-competitive, pan-Akt kinase inhibitors have been shown to effectively inhibit the phosphorylation of GSK-3β in cellular assays, demonstrating a clear link between Akt inhibition and the modulation of GSK-3β activity. acs.org While direct inhibition of Protein Kinase C-B by this compound is not extensively detailed, its role as a scaffold for compounds targeting the broader Akt pathway highlights its relevance.
Cancer Osaka Thyroid (COT) Kinase Inhibition
Cancer Osaka Thyroid (COT) kinase, also known as MAP3K8 or TPL2, is a key regulator of inflammatory signaling pathways and is considered a therapeutic target for inflammatory diseases and some cancers. nih.govresearchgate.netalliedacademies.org Research into COT kinase inhibitors has explored various chemical scaffolds. While the indazole nucleus has been incorporated into kinase inhibitors, specific studies detailing the direct inhibition of COT by this compound are not prominent in the reviewed literature. However, virtual screening studies have identified related indole-indazole-carbonitrile compounds as potential COT kinase inhibitors, suggesting the broader applicability of such heterocyclic systems in targeting this kinase. alliedacademies.org
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling is implicated in the development of various cancers, particularly bladder cancer. nih.govnih.gov The indazole core has been identified as a valuable pharmacophore for the inhibition of FGFR kinases. nih.gov Fragment-based drug design approaches have utilized the indazole scaffold to develop inhibitors that occupy the ATP-binding site of FGFRs. nih.govnih.gov Biological evaluation of these indazole-containing fragments has demonstrated inhibitory activity against FGFR1 and FGFR3, with some derivatives showing potencies in the micromolar to nanomolar range. nih.govnih.gov
Table 2: FGFR1 Inhibition by Indazole-based Fragments This table shows the inhibitory activity of representative indazole fragments against FGFR1.
| Compound Type | Target | IC50 Range (µM) |
|---|---|---|
| Indazole Derivatives | FGFR1 | 36 - 90 |
Pim Kinase Inhibition
The Pim kinases are a family of serine/threonine kinases that regulate signaling pathways involved in tumorigenesis, making them an attractive target for cancer therapy. nih.gov The 1H-indazole scaffold has been successfully employed to develop potent, pan-Pim kinase inhibitors. nih.gov Structure-activity relationship (SAR) studies starting from a 3-(pyrazin-2-yl)-1H-indazole hit have led to the identification of derivatives with significant inhibitory potency against all three Pim kinase isoforms (Pim-1, Pim-2, Pim-3). nih.gov
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The indazole scaffold is a recognized pharmacophore in the development of kinase inhibitors. researchgate.net The Epidermal Growth Factor Receptor (EGFR), a transmembrane protein, plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. nih.gov Dysregulation of EGFR is associated with various cancers. nih.govnih.gov Research into indazole-based compounds has highlighted their potential as EGFR inhibitors. researchgate.net While specific studies focusing solely on this compound's EGFR inhibitory activity are not extensively detailed in the provided search results, the broader class of indazole derivatives has been investigated for this purpose. The development of such inhibitors is a key area of research in oncology, aiming to disrupt the signaling pathways that drive tumor growth. nih.gov
JNK Protein Kinase Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are involved in cellular responses to stress. JNK3, in particular, is predominantly expressed in the brain and has been implicated in neurodegenerative diseases. nih.gov An indazole/aza-indazole scaffold has been identified as a novel chemotype for the inhibition of JNK3. nih.gov Through extensive structure-activity relationship (SAR) studies, potent and highly selective JNK3 inhibitors have been developed from this scaffold. These inhibitors have demonstrated good oral bioavailability and the ability to penetrate the brain, making them promising candidates for further investigation in the context of central nervous system disorders. nih.gov One particular compound derived from this scaffold showed significant inhibition of JNK3 and JNK2 in a broad kinase panel screening. nih.gov The binding mode of these indazole-based inhibitors has been characterized as type I kinase inhibition. nih.gov
Receptor Modulation Studies
Beyond enzyme inhibition, the modulatory effects of this compound derivatives on various receptor systems have been a significant area of research.
Serotonin (B10506) Receptor (5-HT) Ligand Properties
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that mediate the effects of the neurotransmitter serotonin. nih.gov The indazole and piperazine (B1678402) scaffolds have been utilized in the development of multi-target ligands for dopamine (B1211576) and serotonin receptors. nih.gov
The 5-HT1F receptor has been identified as a target for the treatment of migraine. mdpi.com Lasmiditan, a selective 5-HT1F receptor agonist, has a chemical structure that distinguishes it from other anti-migraine drug classes. mdpi.comnih.gov While not an indazole derivative, its development highlights the therapeutic potential of targeting this receptor. Research into compounds that interact with the 5-HT1F receptor is ongoing, with a focus on developing agonists that can provide pain relief without the vascular side effects associated with other migraine medications. nih.gov
The discovery of selective 5-HT4 receptor ligands has been a focus of research due to the potential therapeutic applications. A series of N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives have been identified as new 5-HT4 receptor ligands. nih.gov These compounds have demonstrated high selectivity for the 5-HT4 receptor over other serotonin receptor subtypes. nih.gov Within this series, certain molecules were identified as potent and selective 5-HT4 receptor antagonists with favorable in vitro pharmacokinetic properties. nih.gov
| Compound | Target Receptor | Activity |
| 11ab | 5-HT4 | Antagonist |
| 12g | 5-HT4 | Antagonist |
Further evaluation of these compounds in animal models of pain has shown significant antinociceptive effects, suggesting their potential as analgesic agents. nih.gov
Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism
The calcitonin gene-related peptide (CGRP) and its receptor are key players in the pathophysiology of migraine. acs.orgwikipedia.org Consequently, the development of CGRP receptor antagonists has been a major focus in migraine research. acs.orgnih.govacs.org A number of small molecule CGRP receptor antagonists, known as "gepants," have been developed and have shown efficacy in the acute treatment of migraine. wikipedia.org
Derivatives of this compound have been integral to the discovery of potent CGRP receptor antagonists. For instance, the compound BMS-742413, which incorporates a 7-methyl-1H-indazol-5-yl moiety, was identified as a highly potent human CGRP antagonist. nih.gov Another compound, HTL22562, also featuring a 7-methyl-1H-indazol-5-yl group, was discovered through structure-based drug design and characterized as a potent and selective CGRP receptor antagonist. acs.org These compounds have been shown to have a favorable safety profile, lacking the cardiovascular liabilities associated with some other migraine treatments. nih.gov
| Compound | Target Receptor | Activity |
| BMS-742413 | CGRP | Antagonist |
| HTL22562 | CGRP | Antagonist |
Cannabinoid Receptor Binding Assays
A comprehensive review of scientific literature and chemical databases reveals no specific studies detailing the binding affinity of this compound for cannabinoid receptors (CB1 or CB2). Consequently, data regarding its potential activity as a cannabinoid receptor agonist, antagonist, or inverse agonist are not available.
Other Enzyme Targets and Mechanisms
There are no published research findings that have specifically evaluated the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Therefore, key metrics such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound against these cholinesterase enzymes are unknown.
Investigations into the potential for this compound to act as an inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme have not been reported in the available scientific literature. As such, its capacity to modulate the kynurenine (B1673888) pathway through IDO1 inhibition has not been characterized.
Cellular Mechanisms of Action (Excluding Disease-Specific Clinical Outcomes)
Specific studies examining the direct effects of this compound on cell proliferation rates or the induction of apoptosis have not been found in published research. Data on its influence on signaling pathways that regulate the cell cycle or programmed cell death are currently unavailable.
There is no available scientific evidence from in vitro or cellular model studies to suggest that this compound has activity in the reduction of oxidative stress. Its potential antioxidant properties or its ability to modulate cellular pathways involved in oxidative stress responses have not been documented.
No Publicly Available Research Data on the Effect of this compound on Pro-inflammatory Cytokines
Following a comprehensive review of publicly accessible scientific literature, no research data was found detailing the molecular pharmacology of the specific compound "this compound" in relation to the downregulation of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-alpha) and Interleukin-6 (IL-6).
While the broader classes of indazole and piperidine derivatives have been explored in various contexts for their anti-inflammatory potential, the specific pharmacological profile of this compound in this regard remains uncharacterized in the available scientific record. Therefore, the requested section on its effects on cytokine downregulation cannot be generated based on current knowledge.
Preclinical Biological Evaluation in Vitro and in Vivo
In Vivo Pharmacological Evaluation in Non-Clinical Models (Excluding Human Trial Data)
Pharmacokinetic (PK) Assessments in Preclinical Species (e.g., Brain Exposure, Plasma Profile)Information regarding the pharmacokinetic properties, including brain exposure and plasma profile, of 1-methyl-3-(piperidin-4-yl)-1H-indazole in any preclinical species is not available in the reviewed sources.
In Vivo Efficacy of this compound in Preclinical Models Remains Uncharacterized in Publicly Available Literature
Despite the therapeutic interest in compounds containing the indazole scaffold for various conditions, a thorough review of publicly available scientific literature and research databases did not yield any specific in vivo efficacy studies for the chemical compound this compound in biological models relevant to mood disorders or inflammation.
The indazole core is a feature of numerous compounds investigated for a wide range of biological activities. For instance, various indazole derivatives have been explored for their potential anti-inflammatory effects, with some studies demonstrating dose-dependent inhibition of inflammation in models such as carrageenan-induced paw edema in rats. researchgate.netnih.gov These studies, however, focus on the broader class of indazole-containing molecules rather than the specific entity of this compound.
Similarly, the landscape of research into mood disorders has seen the investigation of diverse chemical structures. While some heterocyclic compounds have been assessed in animal models of depression and anxiety, no specific research detailing the in vivo evaluation of this compound in this context is currently available in the public domain.
Therefore, as of the latest available information, there are no detailed research findings or data tables to present regarding the in vivo efficacy of this compound in preclinical models of mood disorders or inflammation. The biological profile of this specific compound in these therapeutic areas awaits investigation.
Computational and Biophysical Studies
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a protein target, as well as to analyze the stability and conformational changes of the ligand-receptor complex over time.
While specific ligand-protein interaction analyses for 1-methyl-3-(piperidin-4-yl)-1H-indazole are not extensively detailed in publicly available literature, studies on closely related indazole derivatives provide a framework for understanding its potential binding modes. For instance, research on indazole-based inhibitors targeting various kinases often reveals key interactions within the ATP-binding pocket.
Predictive models suggest that the nitrogen atoms of the indazole ring act as hydrogen bond acceptors, while the N-H group of the piperidine (B6355638) can act as a hydrogen bond donor. The specific amino acid residues involved in these interactions would be target-dependent. For example, in studies of similar compounds targeting Aurora kinases, interactions with residues such as Arg220 and Thr217 have been noted as important for isoform selectivity.
| Structural Moiety | Predicted Interaction Type | Potential Interacting Residues (Example Kinase Target) |
|---|---|---|
| Indazole Core | Hydrogen Bonding | Hinge Region (e.g., Alanine, Cysteine) |
| Piperidine Ring | Hydrophobic Interactions, Hydrogen Bonding | Hydrophobic Pockets, Solvent-Exposed Regions |
| Methyl Group | Hydrophobic Interactions | Small Hydrophobic Pockets |
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex, revealing conformational changes and the stability of binding interactions over time. For indazole derivatives, MD simulations have shown that the core scaffold generally remains stable within the binding pocket, while substituent groups, such as the piperidine ring in this case, may exhibit greater flexibility.
Conformational analysis would likely indicate that the piperidine ring can adopt multiple low-energy conformations, which could be critical for its interaction with the target protein. The stability of the complex, often assessed by root-mean-square deviation (RMSD) of the protein and ligand atoms, is a key indicator of a stable binding mode. For related compounds, MD simulations have confirmed stable binding over nanosecond-scale simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.
While a specific QSAR model for this compound is not available, general QSAR models for indazole-based kinase inhibitors have been developed. These models typically use a combination of 2D and 3D descriptors, such as molecular weight, logP, topological polar surface area (TPSA), and various electronic and steric parameters.
The development of such a model would involve synthesizing a series of analogs of this compound with variations in the substituents on the piperidine and indazole rings. The biological activity of these compounds would be determined experimentally, and this data would then be used to build a predictive QSAR model using statistical methods like multiple linear regression or machine learning algorithms.
The robustness and predictive power of a QSAR model are assessed through rigorous statistical validation. Key statistical parameters include the coefficient of determination (R²), which measures the goodness of fit, and the cross-validated coefficient of determination (Q²), which assesses the model's predictive ability. An external validation set of compounds is also crucial to confirm the model's performance on new data.
Interpretation of the QSAR model would reveal the structural features that are most important for biological activity. For instance, the model might indicate that increased hydrophobicity at a certain position enhances activity, while bulky substituents at another position are detrimental. This information is invaluable for guiding the design of more potent and selective compounds.
| QSAR Model Parameter | Typical Acceptable Value | Interpretation |
|---|---|---|
| Coefficient of Determination (R²) | > 0.6 | Indicates a good fit of the model to the training data. |
| Cross-Validated R² (Q²) | > 0.5 | Suggests good internal predictive ability of the model. |
| External Validation (R²_pred) | > 0.5 | Confirms the model's ability to predict the activity of new compounds. |
Computational ADME Prediction (Excluding Clinical ADME)
Computational (in silico) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles.
Studies on indazole and piperidine-containing compounds suggest that they generally possess drug-like properties. For this compound, computational tools can predict several key ADME parameters. For instance, its molecular weight and the number of hydrogen bond donors and acceptors fall within the ranges defined by Lipinski's Rule of Five, suggesting good oral bioavailability.
The predicted logP (a measure of lipophilicity) would be moderate, indicating a balance between aqueous solubility and membrane permeability. The topological polar surface area (TPSA) is another important predictor of oral absorption and brain penetration. The piperidine moiety would contribute to the compound's basicity, which can influence its solubility and absorption.
| ADME Property | Predicted Value Range (Based on similar compounds) | Implication |
|---|---|---|
| Molecular Weight | 200-300 g/mol | Favorable for oral absorption. |
| logP | 2.0 - 4.0 | Balanced lipophilicity for permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 40-60 Ų | Good potential for oral absorption and CNS penetration. |
| Hydrogen Bond Donors | 1-2 | Compliant with drug-likeness rules. |
| Hydrogen Bond Acceptors | 3-4 | Compliant with drug-likeness rules. |
Computational and Biophysical Profile of this compound
This article delves into the computational and biophysical characteristics of the chemical compound this compound, focusing on modern in silico and experimental techniques that are crucial in contemporary drug discovery and development.
Predictive modeling plays a pivotal role in the early stages of drug development by estimating the pharmacokinetic properties of a compound, such as absorption, distribution, metabolism, and excretion (ADME). For compounds targeting the central nervous system (CNS), predicting permeability across the blood-brain barrier (BBB) is of paramount importance. While specific predictive modeling data for this compound is not detailed in publicly available literature, the methodologies involve calculating key physicochemical descriptors.
Machine learning and quantitative structure-activity relationship (QSAR) models are extensively used to predict these properties. These models are trained on large datasets of compounds with known experimental values to establish correlations between molecular structure and biological activity. Key parameters calculated to estimate CNS permeability include the logarithm of the brain-to-blood concentration ratio (logBB) and the logarithm of the permeability-surface area product (logPS).
A logBB value greater than 0.3 generally indicates that a compound can readily cross the BBB, while a value less than -1.0 suggests it is largely excluded from the brain. Similarly, a logPS value greater than -2 is indicative of a compound capable of penetrating the CNS, whereas a value below -3 suggests poor penetration. These computational tools allow for the early-stage filtering of drug candidates, prioritizing those with a higher likelihood of reaching their intended therapeutic target within the CNS.
Table 1: Illustrative Predictive Model for CNS Permeability
| Parameter | Predicted Value | Implication for CNS Permeability |
|---|---|---|
| logBB | Data not available | A value > 0.3 suggests good permeability; < -1.0 suggests poor permeability. |
| logPS | Data not available | A value > -2 suggests the compound can enter the CNS; < -3 suggests difficulty. |
| Topological Polar Surface Area (TPSA) | Data not available | Generally, a TPSA < 90 Ų is associated with good BBB penetration. |
| Molecular Weight (MW) | Data not available | Compounds with MW < 400-500 Da are more likely to cross the BBB via passive diffusion. |
X-ray crystallography is a powerful biophysical technique used to determine the three-dimensional atomic structure of a molecule, including complex structures of a ligand bound to its biological target (e.g., a protein or enzyme). Such structural information is invaluable for understanding the mechanism of action and for guiding further drug design efforts. As of now, specific X-ray crystallographic data for this compound in a complex with a biological target has not been reported in the reviewed scientific literature.
The structural analysis of a ligand-target complex provides a detailed map of the intermolecular interactions that govern binding affinity and selectivity. By examining the precise orientation of the ligand within the target's binding site, researchers can identify key interactions such as hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. Understanding these interactions explains why a compound binds to a specific target and why it may be selective for one target over another, which is a critical aspect of designing safer and more effective medicines.
Co-crystal engineering is a strategy used to modify the physicochemical properties of a compound, such as solubility and stability, without altering its chemical structure. A co-crystal consists of the active pharmaceutical ingredient (API) and a benign coformer held together in a crystalline lattice by non-covalent interactions. Analysis of co-crystal structures via X-ray diffraction can reveal the specific interactions (e.g., hydrogen bonding patterns) between the compound and the coformer. This information is crucial for the rational design of new solid forms of a drug with optimized properties for formulation and delivery. While this technique is widely applied, specific co-crystal structure analyses for this compound are not currently available.
Quantum mechanics calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, offering deep insights into its stability, reactivity, and spectroscopic characteristics. These computational methods can determine the distribution of electrons within a molecule and the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap typically implies higher reactivity. Furthermore, QM methods are used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density around the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This information is vital for predicting how a molecule will interact with biological targets. Although these methods are powerful, specific QM-based studies on the electronic structure and reactivity of this compound have not been identified in the literature.
Table 2: Representative Quantum Mechanical Properties
| QM Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Identifies sites for electrophilic and nucleophilic attack. |
Computational methods also provide valuable topological and spectroscopic information. Topological analysis, such as the Quantum Theory of Atoms in Molecules (QTAIM), examines the electron density distribution to characterize chemical bonds and non-covalent interactions within a molecule. This can reveal details about bond strengths and the nature of interactions that stabilize a particular molecular conformation.
In parallel, computational spectroscopy uses QM methods to predict various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. By simulating these spectra and comparing them with experimental data, researchers can confirm the structure of a synthesized compound and gain a deeper understanding of its vibrational and electronic properties. Specific computational studies providing topological and spectroscopic insights for this compound are not presently documented in scientific databases.
Design and Exploration of Analogues and Derivatives
Scaffold Hopping and Molecular Hybridization Strategies
Scaffold hopping and molecular hybridization are innovative strategies to identify novel core structures with improved properties while retaining key binding interactions.
Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. The indazole nucleus itself is often considered an effective bioisostere or "scaffold hop" from an indole (B1671886) ring. nih.govnih.gov This substitution can lead to superior properties such as improved metabolic stability, oral bioavailability, and plasma clearance. nih.govsemanticscholar.orgacs.org For instance, a scaffold hopping exercise from an indole core to an indazole framework was successfully used to transform MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors, which could be crucial in cancer therapy. nih.gov This highlights the utility of the indazole core present in 1-methyl-3-(piperidin-4-yl)-1H-indazole as a privileged scaffold in drug design.
Further exploration could involve replacing the indazole core with other heterocyclic systems or modifying the piperidine (B6355638) ring, as outlined in the table below. The goal is to discover new chemotypes that may possess improved drug-like properties or a different intellectual property profile. nih.gov
| Original Scaffold | Hopped Scaffold Example | Rationale |
| Indole | Indazole | Improved metabolic stability and pharmacokinetic profile. nih.govsemanticscholar.orgacs.org |
| Imidazopyridine | 1,2,4-Triazolopyridine | Block metabolic sites, reduce lipophilicity, improve stability. |
| Phenyl | Pyridyl / Pyrimidyl | Enhance metabolic stability. |
Molecular Hybridization: This approach involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule with a potentially synergistic or additive biological effect. mdpi.com This strategy can produce compounds with modified selectivity, reduced side effects, or the ability to overcome drug resistance. mdpi.com
Applying this to this compound, the core structure could be hybridized with other known bioactive fragments. For example, a series of novel 1H-indazole derivatives were developed using a molecular hybridization strategy to create potent inhibitors of Fibroblast Growth Factor Receptor (FGFR). nih.gov Similarly, a hybridization approach was used to design 1H-indazole-bearing inhibitors of monoamine oxidase B (MAO B) for their neuroprotective potential. nih.gov The piperidine moiety also offers a convenient attachment point for linking other molecular fragments.
Isosteric Replacements and Bioisosteric Design
Bioisosterism is a fundamental strategy in medicinal chemistry where one atom or group of atoms is replaced by another with broadly similar physical or chemical properties, with the aim of creating a new molecule with similar or improved biological activity. cambridgemedchemconsulting.com
The indazole nucleus is a well-established bioisostere for other aromatic heterocycles like indole and for the phenol (B47542) group. nih.govacs.org This replacement is often successful because the indazole ring can mimic the hydrogen bonding and aromatic interactions of the original group while offering a different metabolic profile.
Within the this compound structure, several bioisosteric replacements can be envisioned to fine-tune its properties:
On the Indazole Ring: The N-1 methyl group could be replaced with other small alkyl groups or bioisosteres like -NH2 or -OH. cambridgemedchemconsulting.com A trifluoromethyl (CF3) group could be used as a replacement for a methyl group to block metabolic oxidation. acs.org
On the Piperidine Ring: The piperidine ring itself can be replaced with other saturated heterocycles such as pyrrolidine, morpholine, or piperazine (B1678402) to explore changes in basicity, solubility, and target engagement.
Functional Group Isosteres: If other functional groups were present on the scaffold, classical replacements could be employed. For example, in a series of diaryl amino piperidine delta opioid agonists, a phenol hydroxyl group was successfully replaced with a primary amide group, which resulted in enhanced receptor activity and improved metabolic stability. nih.gov The introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisostere for an amide group has also proven effective in the design of indazole-based inhibitors. nih.gov
The following table summarizes potential bioisosteric replacements applicable to the core scaffold.
| Original Group/Atom | Potential Bioisostere | Rationale for Replacement |
| -CH3 (Methyl) | -CF3 (Trifluoromethyl) | Increase metabolic stability, alter electronics. acs.org |
| -CH2- (in piperidine) | -NH-, -O-, -S- | Modify polarity, solubility, and hydrogen bonding capacity. cambridgemedchemconsulting.com |
| Phenyl | Pyridyl, Thienyl | Modulate metabolism, solubility, and target interactions. cambridgemedchemconsulting.com |
| Piperidine Ring | Pyrrolidine, Morpholine | Alter ring size, conformation, and physicochemical properties. |
Development of Prodrugs and Targeted Delivery Systems (Theoretical Aspects)
Prodrugs: A prodrug is an inactive or less active compound that is converted into the active parent drug in vivo through enzymatic or chemical processes. This strategy is often used to overcome issues with solubility, permeability, stability, or to achieve targeted delivery. mdpi.com
The this compound structure possesses a secondary amine within the piperidine ring, which is an ideal handle for prodrug design. This amine could be temporarily masked with a promoiety to enhance properties like lipid solubility for better membrane permeation.
Ester/Carbamate (B1207046) Prodrugs: The piperidine nitrogen could be acylated or form a carbamate linkage with a promoiety. For instance, piperazinylalkyl ester prodrugs have been synthesized to enhance the percutaneous absorption of non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com
Phosphate (B84403) Prodrugs: For intravenous administration, a solubilizing group like a phosphate ester could be attached via a suitable linker, although this often requires complex chemistry to ensure the release of the parent drug. google.com
Targeted Delivery Systems: To increase efficacy and reduce off-target toxicity, the parent molecule can be conjugated to a targeting ligand that directs it to a specific tissue, cell type, or organ. This is particularly relevant in fields like oncology. researchgate.net Theoretically, the this compound scaffold could be incorporated into a targeted delivery system. For example, the piperidine nitrogen provides a reactive site for conjugation to a targeting moiety, such as a monoclonal antibody, a peptide, or a small molecule that binds to a receptor overexpressed on target cells.
Focused Library Synthesis and Screening
To efficiently explore the structure-activity relationship (SAR) around the this compound scaffold, the synthesis of a focused library of analogues is a common approach. This involves systematically varying different parts of the molecule and screening the resulting compounds for biological activity.
A synthetic strategy for a focused library could involve:
Indazole Core Modification: A variety of substituted indazoles can be synthesized through established methods. nih.govresearchgate.net Regioselective N-alkylation allows for the introduction of diverse substituents at the N-1 or N-2 position of the indazole ring. beilstein-journals.org
Piperidine Modification: The piperidine ring can be coupled to the indazole core. Modern synthetic methods allow for the creation of a wide array of substituted piperidines. mdpi.comwhiterose.ac.uknih.gov
Combinatorial Synthesis: Using parallel synthesis techniques, different indazole cores can be combined with various piperidine building blocks. For example, coupling reactions like the Suzuki–Miyaura reaction are frequently used to generate libraries of substituted indazole analogues. nih.govacs.org
Once synthesized, the library of compounds is subjected to high-throughput screening against a specific biological target. For instance, libraries of indazole derivatives have been successfully screened to identify potent anti-cancer agents or kinase inhibitors. nih.govrsc.org The data from these screens are then used to build a comprehensive SAR profile, guiding the next round of analogue design and optimization.
Role As a Research Tool and Chemical Probe
Application as a Tool Compound for Investigating Biological Pathways
While specific studies detailing the use of 1-methyl-3-(piperidin-4-yl)-1H-indazole as a tool compound for investigating biological pathways are not extensively documented in publicly available literature, the indazole scaffold is a well-established pharmacophore in medicinal chemistry. Indazole derivatives have been instrumental in the exploration of pathways related to neurological disorders. For instance, various indazole-based compounds have been synthesized and evaluated as multi-target ligands for dopamine (B1211576) and serotonin (B10506) receptors, which are key players in the pathophysiology of schizophrenia and other psychiatric conditions. nih.govresearchgate.net The structural features of this compound suggest its potential utility in dissecting the roles of these monoamine neurotransmitter systems.
Use in Biochemical Assays and Receptor Binding Studies
The primary application of this compound and its analogs in a research context is within biochemical assays and receptor binding studies. These in vitro techniques are fundamental for characterizing the interaction of a compound with its biological target.
Functional assays are another critical component of in vitro characterization. These assays measure the biological response elicited by the compound upon binding to its target. For G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, functional assays might involve measuring changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions. These studies help to classify a compound as an agonist, antagonist, or inverse agonist.
The table below summarizes the typical in vitro assays where a compound like this compound would be evaluated.
| Assay Type | Purpose | Key Parameters Measured |
| Radioligand Binding Assays | To determine the affinity of the compound for a specific receptor. | Ki (inhibition constant) |
| Functional Assays (e.g., cAMP) | To determine the functional activity of the compound at the receptor (agonist, antagonist, etc.). | EC50 (potency), Emax (efficacy) |
| Cellular Assays | To assess the effect of the compound on cellular processes. | IC50 (inhibitory concentration) |
Contribution to Understanding Target Biology
The study of compounds like this compound contributes significantly to our understanding of target biology. By providing selective tools to modulate the activity of specific receptors or enzymes, researchers can elucidate the physiological and pathological roles of these targets.
For example, the development of selective ligands for different dopamine and serotonin receptor subtypes has been crucial in unraveling their distinct functions in the central nervous system. This knowledge is vital for the rational design of new therapeutic agents with improved efficacy and fewer side effects. While the direct contribution of this compound is not explicitly detailed in the literature, the broader class of indazole derivatives has been instrumental in advancing our knowledge of GPCR pharmacology. nih.gov
Furthermore, the structure-activity relationship (SAR) studies of indazole-based compounds provide valuable insights into the molecular determinants of ligand-receptor interactions. By systematically modifying the chemical structure and observing the effects on binding affinity and functional activity, medicinal chemists can build models that guide the design of more potent and selective molecules.
Future Directions in Academic Research
Exploration of New Biological Targets for Indazole Derivatives
The indazole nucleus is recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets, exhibiting activities such as anti-inflammatory, anti-tumor, anti-HIV, and antimicrobial effects. nih.govresearchgate.net Future research will likely expand beyond these established areas to investigate novel therapeutic targets.
A primary focus will be on targeting protein kinases, as many indazole derivatives have shown potent inhibitory activity against various kinases like tyrosine kinases, cyclin-dependent kinases (CDKs), and Aurora kinases. nih.govresearchgate.net The exploration could extend to less-studied members of the kinome that are implicated in diseases ranging from cancer to neurodegenerative disorders. Another promising avenue is the investigation of G-protein coupled receptors (GPCRs) and ion channels, where the structural features of indazole derivatives could be leveraged to develop selective modulators. samipubco.com Furthermore, with the growing understanding of epigenetic mechanisms in disease, enzymes such as histone deacetylases (HDACs) and methyltransferases represent another frontier for new indazole-based inhibitors. nih.gov The potential for indazole derivatives to target microtubules, crucial for cell division, also presents an opportunity for developing novel anticancer agents. nih.gov
| Potential New Target Class | Specific Examples | Therapeutic Area |
| Protein Kinases | Under-explored CDKs, MAP kinases | Oncology, Neurology |
| GPCRs | Orphan receptors, Chemokine receptors | Inflammation, CNS Disorders |
| Ion Channels | Voltage-gated sodium/calcium channels | Pain, Cardiovascular Disease |
| Epigenetic Modulators | HDACs, Histone methyltransferases | Oncology, Genetic Disorders |
| Microtubule Dynamics | Tubulin polymerization | Oncology |
Advanced Synthetic Methodologies for Complex Analogues
The synthesis of indazole derivatives has evolved significantly, with numerous methods available for constructing the core heterocyclic system. nih.govbenthamdirect.com Future research will focus on developing more efficient, versatile, and sustainable synthetic strategies to create complex and diverse analogues of 1-methyl-3-(piperidin-4-yl)-1H-indazole.
Advanced methodologies such as C-H bond functionalization are expected to play a pivotal role. nih.gov These reactions allow for the direct introduction of functional groups onto the indazole scaffold without the need for pre-functionalized starting materials, thereby streamlining synthetic routes. Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) will continue to be refined for constructing complex C-C and C-N bonds. rsc.org Moreover, the development of one-pot, multi-component reactions will be crucial for rapidly generating libraries of diverse indazole analogues for high-throughput screening. researchgate.net There is also a growing emphasis on greener synthetic approaches, utilizing environmentally benign catalysts and solvents. researchgate.net These advanced methods will enable chemists to access novel chemical space and synthesize intricate molecular architectures that are currently difficult to obtain. caribjscitech.com
Integrated Computational and Experimental Approaches for Lead Optimization
The process of optimizing a "hit" molecule into a viable drug candidate is a critical and complex phase in drug discovery. ijpsjournal.com Future research on indazole derivatives will increasingly rely on a synergistic combination of computational and experimental techniques to accelerate lead optimization. nih.gov
Computational tools, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, are essential for predicting how modifications to the this compound structure will affect its binding affinity and selectivity for a target. ijpsjournal.comucl.ac.uk These in silico methods help prioritize the synthesis of the most promising analogues, saving time and resources. ucl.ac.uk Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to analyze large datasets, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and even generate novel molecular structures with desired characteristics. ijpsjournal.com The predictions from these computational models are then validated through experimental assays. This iterative cycle of design, prediction, synthesis, and testing allows for a more rational and efficient optimization process, leading to the development of safer and more effective therapeutic candidates. nih.gov
Investigation of Polypharmacology and Multi-Target Ligand Design
Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. samipubco.com Polypharmacology, the concept of a single drug acting on multiple targets, is gaining traction as a promising therapeutic strategy. nih.gov The indazole scaffold's ability to interact with various biological targets makes it an ideal framework for designing multi-target ligands. samipubco.com
Future research will focus on intentionally designing indazole derivatives that can modulate several disease-relevant targets simultaneously. For example, a single compound could be engineered to inhibit both a protein kinase and a growth factor receptor involved in tumor progression. nih.gov This approach can lead to enhanced therapeutic efficacy and may help overcome drug resistance. nih.gov A significant area of investigation involves membrane transporters, which are often considered "undruggable" but play crucial roles in drug absorption and resistance. samipubco.com Indazole-based ligands have shown potential in modulating these transporters. nih.gov The rational design of such multi-target agents will require a deep understanding of the structural biology of the targets and the use of sophisticated computational tools to predict and optimize interactions across different binding sites. nih.gov
| Multi-Target Strategy | Example Target Combination | Potential Disease Application |
| Dual Kinase Inhibition | VEGFR/EGFR, PI3K/mTOR | Cancer |
| Kinase/HDAC Inhibition | Kinase/HDAC | Cancer |
| Receptor/Enzyme Modulation | GPCR/Enzyme | CNS Disorders |
| Transporter/Target Modulation | P-gp/Kinase | Cancer (Multidrug Resistance) |
Development of Advanced Research Probes
High-quality chemical probes are indispensable tools for basic biological research, enabling the interrogation of protein function and the validation of new drug targets. Indazole derivatives, with their potential for high potency and selectivity, are excellent candidates for development as advanced research probes.
Future efforts will involve designing and synthesizing analogues of this compound that are specifically tailored for use as chemical probes. This includes incorporating functionalities that allow for visualization (e.g., fluorescent tags) or target identification (e.g., photo-affinity labels or biotin (B1667282) tags). These probes can be used in techniques like chemical proteomics to identify the cellular targets of a bioactive compound, elucidate its mechanism of action, and map its engagement with targets in living cells. The development of such specialized tools derived from the indazole scaffold will not only advance our understanding of fundamental biology but also facilitate the discovery and validation of novel therapeutic targets for a wide range of diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-methyl-3-(piperidin-4-yl)-1H-indazole, and how can reaction conditions be optimized?
- Methodology :
- Core Formation : Cyclization of hydrazine derivatives with ketones or aldehydes under acidic/basic conditions to form the indazole ring .
- Piperidine Introduction : Alkylation or reductive amination using piperidin-4-yl precursors. Ethyl or methyl groups are introduced via alkylating agents (e.g., methyl iodide) .
- Optimization : Temperature (25–30°C for alkylation ), solvent selection (ethanol or DMSO for solubility ), and stoichiometric ratios (1:1.02 substrate-to-reagent for minimal by-products ).
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodology :
- Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents (dichloromethane) .
- Acid-Base Behavior : Titration to determine pKa values (expected basicity from piperidine N, pKa ~8–10) .
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm indazole C3 substitution and piperidine ring integrity .
- Mass Spec : ESI-MS for molecular ion confirmation (e.g., m/z 216.3 [M+H]+ observed in analogs ).
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodology :
- Receptor Binding : Radioligand displacement assays for serotonin (5-HT4) or dopamine receptors, given structural analogs’ activity .
- Enzyme Inhibition : Kinase or phosphodiesterase panels (e.g., using fluorescence-based ADP-Glo™ assays) .
- Cellular Models : Neuronal cell lines (SH-SY5Y) for neuroprotective effects or cancer lines (HeLa) for apoptosis assays .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodology :
- Co-Crystallization : Use osmium or platinum complexes to stabilize the indazole core (e.g., cis-[OsIVCl4(1H-ind)2] as a model ).
- Key Parameters : Bond lengths (e.g., Os–Nindazole ~2.0 Å ) and dihedral angles between indazole and piperidine rings to assess planarity .
- Data Contradictions : Discrepancies in piperidine chair vs. boat conformations may arise from crystallization solvents (e.g., Me2CO vs. Me2SO ).
Q. What strategies enhance biological activity through derivatization of the indazole and piperidine moieties?
- Methodology :
- Acylation : React with acyl chlorides to modify piperidine N (e.g., acetyl groups improve CNS penetration ).
- Electrophilic Substitution : Introduce halogens (Br, F) at indazole C5/C6 to enhance receptor affinity .
- Heterocycle Fusion : Synthesize oxadiazole or triazole hybrids via cyclocondensation (e.g., improved 5-HT4 binding in oxadiazole analogs ).
Q. How can researchers resolve contradictions in reported biological activities across structural analogs?
- Case Study :
- 5-HT4 Agonism : Analogs with oxadiazole (EC50 = 12 nM ) vs. triazole (EC50 = 45 nM ) show divergent potencies due to electronic effects.
- Methodology :
- Docking Studies : Compare binding poses in 5-HT4 homology models to identify critical H-bond interactions (e.g., indazole N1 with Ser130 ).
- Meta-Analysis : Cross-reference IC50 values from standardized assays (e.g., cAMP accumulation vs. β-arrestin recruitment ).
Q. What computational approaches model interactions with targets like 5-HT4 receptors?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
